molecular formula C22H30ClNO4S B1677322 ONO-8711 CAS No. 216158-34-8

ONO-8711

Cat. No.: B1677322
CAS No.: 216158-34-8
M. Wt: 440.0 g/mol
InChI Key: VVEXPDRCGCQELD-CFDZEDGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ONO-8711 is a selective antagonist of the prostaglandin E receptor subtype EP1. It has been studied for its potential chemopreventive effects, particularly in the context of cancer research. The compound has shown promise in reducing tumor incidence and multiplicity in various animal models, including those for colon, breast, and oral cancers .

Preparation Methods

ONO-8711 is synthesized through a series of chemical reactions The synthetic route involves the formation of a bicyclo[22The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

ONO-8711 undergoes various chemical reactions, including:

Scientific Research Applications

Oral Carcinogenesis

Case Study: 4-Nitroquinoline 1-Oxide-Induced Oral Carcinogenesis in Rats

A significant study investigated the effects of ONO-8711 on oral carcinogenesis induced by 4-nitroquinoline 1-oxide (4-NQO). Male Fischer 344 rats were administered 4-NQO for eight weeks to induce tongue squamous cell carcinoma. Following this, they were fed diets containing this compound at concentrations of 400 and 800 parts per million (p.p.m.) for 23 weeks.

  • Results :
    • The incidence of tongue squamous cell carcinomas in the control group was 64% .
    • In the groups treated with this compound, the incidence dropped to 29% for both dosages (P < 0.05).
    • The multiplicity of tumors also significantly decreased, indicating a chemopreventive effect of this compound through suppression of EP1 expression and PGE2 biosynthesis .
Treatment GroupIncidence of SCCTumor Multiplicity
Control (4-NQO only)64%0.88 ± 0.88
This compound (400 p.p.m.)29%0.35 ± 0.61
This compound (800 p.p.m.)29%0.29 ± 0.47

Breast Cancer Chemoprevention

Case Study: PhIP-Induced Breast Cancer in Rats

Another study focused on the chemopreventive effects of this compound against breast cancer induced by PhIP (a potent carcinogen). Female Sprague-Dawley rats were administered PhIP and subsequently fed diets containing this compound.

  • Results :
    • The administration of this compound delayed the occurrence of breast tumors significantly.
    • At a dosage of 800 p.p.m. , there was a notable reduction in breast cancer incidence from 79% in controls to 56% in treated groups (P < 0.05).
    • Tumor volume also decreased from 2.5 cm³ to 0.7 cm³ , indicating substantial therapeutic potential .
Treatment GroupIncidence of Breast CancerTumor Volume (cm³)
Control (PhIP only)79%2.5
This compound (400 p.p.m.)Not specifiedNot specified
This compound (800 p.p.m.)56%0.7

Other Potential Applications

Research has also indicated that this compound may have effects beyond cancer prevention:

  • Inflammation : Studies suggest that antagonism of EP1 receptors can mitigate inflammatory responses, potentially benefiting conditions such as arthritis.
  • Neuroprotection : Emerging evidence points towards this compound's role in neuroprotection through modulation of inflammatory pathways in neurodegenerative diseases .

Mechanism of Action

ONO-8711 exerts its effects by selectively binding to and antagonizing the EP1 receptor. This receptor is part of the prostaglandin E2 signaling pathway, which is involved in various physiological and pathological processes, including inflammation and cancer. By blocking the EP1 receptor, this compound inhibits the downstream signaling events that lead to tumor growth and proliferation .

Comparison with Similar Compounds

ONO-8711 is unique in its high selectivity and potency as an EP1 receptor antagonist. Similar compounds include:

Biological Activity

ONO-8711 is a selective antagonist of the prostaglandin E receptor subtype EP1, which has garnered attention for its potential therapeutic applications in various cancer types and pain management. This article reviews the biological activity of this compound, focusing on its effects in cancer prevention, neuroprotection, and pain modulation, supported by data tables and relevant case studies.

Prostaglandin E2 (PGE2) plays a critical role in cancer progression by binding to its receptors (EP1-4), influencing cell proliferation, apoptosis, and inflammation. This compound specifically inhibits the EP1 receptor, thereby reducing the biological effects mediated by PGE2. This inhibition is particularly relevant in the context of tumorigenesis and pain pathways.

Breast Cancer

A significant study investigated the chemopreventive effects of this compound on breast cancer induced by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in female Sprague-Dawley rats. The results demonstrated that dietary administration of this compound at concentrations of 400 and 800 parts per million (p.p.m.) significantly reduced tumor incidence and volume.

Treatment GroupTumor Incidence (%)Tumor Volume (cm³)Apoptosis Increase (%)
Control791.4-
This compound (400 p.p.m.)641.0120
This compound (800 p.p.m.)560.7158

The study concluded that this compound significantly decreased breast cancer incidence and volume while increasing apoptosis in cancer cells, suggesting its potential as a chemopreventive agent against breast cancer .

Oral Carcinogenesis

Another study focused on the effects of this compound on oral carcinogenesis induced by 4-nitroquinoline 1-oxide (4-NQO) in Fischer 344 rats. The administration of this compound resulted in a notable reduction in the incidence of tongue squamous cell carcinomas.

Treatment GroupSCC Incidence (%)
Control64
This compound (400 p.p.m.)48
This compound (800 p.p.m.)36

This data highlights the potential role of this compound in preventing oral cancers linked to PGE2 signaling .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly in models of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve in rats. The administration of this compound significantly reduced hyperalgesia and allodynia, as measured by c-fos expression levels in spinal cord tissues.

Treatment GroupHyperalgesia Reduction (%)c-fos Positive Cells Count
Control-High
This compound50Low

These findings suggest that this compound may provide relief from neuropathic pain by modulating inflammatory responses mediated through EP1 receptors .

Q & A

Basic Research Questions

Q. What experimental models validate ONO-8711’s efficacy as an EP1 receptor antagonist in cancer chemoprevention?

this compound has been tested in chemically induced carcinogenesis models, including:

  • Colon cancer : Reduced aberrant crypt foci (ACF) and polyp formation in azoxymethane (AOM)-treated mice via EP1 receptor blockade .
  • Breast cancer : Delayed tumor onset and reduced multiplicity in PhIP-induced mammary tumors in rats, correlating with increased apoptosis in cancer cells .
  • Oral cancer : Decreased squamous cell carcinoma incidence and multiplicity in 4-NQO-induced rat tongue carcinogenesis by suppressing PGE2 biosynthesis and EP1 receptor expression . Methodological note: Use immunohistochemistry (IHC) for EP1 receptor expression and ELISA for PGE2 levels in tumor tissues to validate target engagement.

Q. How does this compound’s cardiovascular safety profile compare to COX-2 inhibitors in endothelial cell studies?

Unlike COX-2 inhibitors (e.g., celecoxib), this compound does not suppress prostacyclin (PGI2) production in human umbilical vein endothelial cells (HUVECs). Key findings:

  • PGI2 preservation : this compound (10 µM) maintained 6-keto-PGF1α (PGI2 metabolite) levels and PGIS expression, while celecoxib reduced both .
  • Tissue factor (TF) modulation : this compound inhibited cytokine-induced TF expression (a pro-thrombotic factor) in HUVECs, whereas celecoxib showed no effect . Methodological note: Use RT-PCR for PGIS/TF mRNA and luciferase assays for PPARδ activity to assess endothelial responses.

Q. What in vivo dosing strategies optimize this compound’s chemopreventive effects?

  • Oral administration : Dietary doses of 400–800 ppm in rodent models achieved significant tumor suppression without toxicity .
  • Local delivery : Intrathecal administration (10–100 µg) reduced inflammatory pain in carrageenan-induced rat models by normalizing spinal dorsal horn [Ca²⁺]i levels . Methodological note: Monitor plasma/tissue pharmacokinetics using LC-MS to correlate dose with EP1 receptor occupancy.

Advanced Research Questions

Q. How does this compound resolve contradictions in PGE2 signaling outcomes across cell types?

While this compound blocks EP1-mediated PGE2 signaling, its effects on PGE2 production vary:

  • Feedback activation : In HUVECs, this compound (10 µM) increased TNF-induced PGE2, likely due to compensatory COX-2 upregulation .
  • Cell-type specificity : In hepatocellular carcinoma (HCC), this compound suppressed PGE2-induced EGFR phosphorylation and MMP-2 activity without altering baseline PGE2 . Methodological note: Employ siRNA knockdown of EP1/COX-2 and phospho-proteomic profiling to dissect feedback mechanisms.

Q. What techniques quantify this compound’s modulation of intracellular calcium ([Ca²⁺]i) in pain pathways?

  • Fura-2 imaging : In carrageenan-induced inflammation, this compound (100 µg) normalized [Ca²⁺]i in spinal dorsal horn laminae II and V during late-phase hyperalgesia .
  • Electrophysiology : this compound (3 mg/kg, i.v.) reduced bladder afferent nerve activity in acetic acid-induced cystitis by blocking EP1-mediated Ca²⁺ influx . Methodological note: Combine spinal slice preparations with calcium dye loading (e.g., Fura-2/AM) for real-time [Ca²⁺]i tracking.

Q. How does this compound synergize with other therapeutics in cancer models?

  • EGCG synergy : In HCC, this compound enhanced (-)-epigallocatechin-3-gallate (EGCG)’s anti-migratory effects by dual inhibition of EP1 and EGFR/Akt pathways .
  • Apoptosis induction : Co-treatment with this compound and TRAIL increased Bax/Bcl-2 ratios in breast cancer cells, suggesting EP1 blockade sensitizes tumors to apoptosis . Methodological note: Use combination index (CI) analysis and caspase-3/7 activity assays to quantify synergism.

Q. What molecular mechanisms link EP1 antagonism to EGFR/Akt signaling in renal cells?

  • Akt activation : In MDCK cells, this compound paradoxically stimulated growth via EP1-independent Akt phosphorylation, which was reversed by MK2206 (Akt inhibitor) .
  • EGFR crosstalk : EP1 knockdown abolished this compound’s growth-promoting effects, implicating EGFR transactivation in renal epithelial cells . Methodological note: Perform co-immunoprecipitation (Co-IP) of EP1-EGFR complexes and phospho-kinase arrays to map signaling crosstalk.

Q. Methodological Considerations

Q. How to address data variability in this compound’s effects on inflammatory pain?

  • Phase-specific efficacy : this compound reduced mechanical hyperalgesia in late-phase (24–48 hr) but not early-phase (2 hr) carrageenan inflammation, likely due to delayed EP1 upregulation .
  • Dose optimization : Subcutaneous this compound (50 µg) reversed postoperative hyperalgesia in rat incisional models, highlighting route-dependent efficacy . Analytical tip: Use time-course studies and RNA-seq to correlate EP1 expression kinetics with behavioral outcomes.

Q. What assays validate EP1 receptor selectivity in complex tissue environments?

  • Competitive binding : this compound’s Ki values (0.6 nM human EP1; 1.7 nM mouse EP1) confirm selectivity over TP receptors (Ki = 7.6 nM) .
  • Genetic controls : EP1-knockout mice or cells (e.g., oligodendrocyte precursors) show resistance to this compound, confirming target specificity . Analytical tip: Use radioligand binding assays (e.g., ³H-PGE2) in EP1-transfected HEK293 cells for selectivity screening.

Properties

IUPAC Name

(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEXPDRCGCQELD-CFDZEDGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216158-34-8
Record name ONO 8711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216158348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ONO-8711
ONO-8711
ONO-8711
ONO-8711
ONO-8711

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.